Cas no 95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide)

Accelerator CZ is a raw material for chemical production< Br>
N-Cyclohexylbenzodthiazole-2-sulfonamide structure
95-33-0 structure
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0
C13H16N2S2
264.409540176392
MFCD00022872
34792
87565678

N-Cyclohexylbenzodthiazole-2-sulfonamide Properties

Names and Identifiers

    • N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
    • CBS
    • N-Cyclohexyl-2-benzothiazolylsulfenamide
    • Accelerator CZ
    • N-cyclohexyl-2-benzothiazole Sulfenamide
    • 2-(cyclohexylaminothio)benzothiazole
    • accicurehbs
    • benzothiazyl-2-cyclohexylsulfenamide
    • conaca
    • conach
    • conacs
    • curax
    • cyclohexyl_2_benzothiazolesulfenamide
    • cyclohexyl-2-benzothiazolesulfenamide
    • delacs
    • ekagomcbs
    • n-cyclohexyl-2-benzenethiazolesulfenamid
    • n-cyclohexyl-2-benzothiazolesulfenamid
    • n-cyclohexyl-2-benzothiazylsulfenamide
    • noccelercz
    • pennaccbs
    • rhodifax16
    • royalcbts
    • sancelercm-po
    • Accelerator CBTS
    • CBS(CZ)
    • rubber accelerator CBS
    • N-cyclohexylbenzothiazole-2-sulphenamide
    • N-cyclohexylbenzothiazole-2-sulfenamide
    • 150#Solvent naphtha
    • N-Cyclohexyl-2-Benzothiazolesulfenamide
    • Thiohexam
    • Santocure
    • Sulfenax
    • Durax
    • Sulfenamide Ts
    • Santocure Powder
    • Vulkacite CZ
    • Sulfenax TsB
    • Vulkacit CZ
    • Sulfenax CB
    • Santocure Pellets
    • Vulcafor CBS
    • Ekagom CBS
    • Conac S
    • Conac A
    • Delac S
    • Royal CBTS
    • Rhodifax 16
    • Sulfenax CB 30
    • Vulcafor hbs
    • Vulkacit c
    • Soxinol cz
    • Vulkacit cz/c
    • Sulfenax cb/k
    • Vulkacit cz/k
    • Nocceler CZ
    • Accicure HBS
    • Pennac CBS
    • Sanceler CM-PO
    • 2-Benzothiazolesulfenamide, N-cyclohexyl-
    • N-Cyclohexyl-2-benzothiazolesulfenamide (ACI)
    • 2-Benzothiazolesulfenic acid N-cyclohexylamide
    • Accel CZ
    • Accelerator CBS
    • Accelerator CM
    • Banac CBS
    • CBS (accelerator)
    • CBS 80
    • CBTS
    • CZ
    • CZ 80
    • CZ Vulcanizer
    • CZ-G
    • N-Cyclohexyl-2-benzothiazolylsulphenamide
    • N-Cyclohexylbenzothiazolesulfenamide
    • Nocceler CZ-G
    • Nocceler CZ-P
    • Nocceler CZ-R
    • NSC 4809
    • Oricel CZ
    • Perkacit CBS
    • Pilicure CBS
    • Rhenogran CBS
    • Rhenogran CBS 80
    • Rubenamid C-EG/C
    • Sanceler CM
    • Sanceler CM-G
    • Sanceler CZ-G
    • Sanceler CZ-P
    • Santocure CBS
    • NCGC00159502-02
    • N-Cyclohexyl-2-benzothiazolesulfenamide
    • S-(Benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • NSC 4809; Nocceler CZ; Accelerator CZ; Accicure HBS
    • N-cyclohexyl-2-benzothiazyl sulfenamide
    • Santocure vulcanization accelerator
    • 2(Cyclohexylaminothio)benzothiazole
    • EC 202-411-2
    • Benzothiazyl2cyclohexylsulfenamide
    • NCyclohexyl2benzothiazylsulfenamide
    • HSDB 2868
    • NCyclohexylbenzothiazole2sulphenamide
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine #
    • NCGC00159502-03
    • 1ST001857-1000
    • W-100165
    • CAS-95-33-0
    • EN300-7402242
    • MLS004773968
    • N-Cyclohexyl-2-benzothiazosulfenamide
    • N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
    • SCHEMBL80270
    • NCGC00256366-01
    • N-(1,3-benzothiazol-2-ylthio)cyclohexanamine
    • CBS, N-Cyclohexyl-2-benzothiazolesulfenamide
    • SMR001798878
    • UNII-UCA53G94EV
    • SBI-0654655.0001
    • DEQZTKGFXNUBJL-UHFFFAOYSA-
    • Vulkacit CZ/EG-C
    • n-cyclohexylbenzothiazol-2-sulfenamid
    • NS00006793
    • NSC-4809
    • UCA53G94EV
    • ACCELERATOR CBS
    • CHEMBL1591074
    • Sufenax cb
    • Ekaland CBS
    • BRD-K64191834-001-03-1
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
    • Tox21_302924
    • Cyclohexyl benzothiazole sulfenamide
    • AS-15575
    • NCGC00159502-04
    • Akrochem CBTS
    • 2-Benzenethiazolesulfenamide, N-cyclohexyl-
    • DB-057577
    • N-Cyclohexyl-2-benzothiazyl sulphenamide
    • N-CYCLOHEXYLBENZOTHIAZYL-SULPHENAMIDE
    • N-Cyclohexylbenzothiazoylsulfenamide
    • Q4445828
    • E80913
    • AI3-16782
    • 4-27-00-01867 (Beilstein Handbook Reference)
    • Vulkacit cz/eg
    • DB14200
    • 1ST001857
    • HY-W020755
    • Sanceler CMPO
    • Cyclohexylbenzothiazolylsulphenamide
    • NCGC00259985-01
    • 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • N-Cyclohexyl-2-benzthiazyl sulfonamide
    • NCyclohexyl2benzothiazolesulfenamide
    • MFCD00022872
    • Tox21_111721
    • DTXSID5020360
    • 2Benzenethiazolesulfenamide, Ncyclohexyl
    • CS-0040170
    • MLS006010082
    • N-Cyclohexyl-2-benzthiazyl sulfenamide
    • Cyclohexylbenzothiazyl sulphenamide
    • N-Cyclohexylbenzothiazyl sulphenamide
    • N-Cyclohexylbenzothiazole-2-sulfenamide
    • AKOS003658709
    • NSC4809
    • DTXCID50360
    • CCRIS 4910
    • Tox21_202436
    • Conac H
    • N-Cyclohexyl-2-benzothiazolylsulfonamide
    • N-Cyclohexyl-2-benzothiazole sulfenamide
    • Cyclohexyl benzothiazolesulfenamide
    • EINECS 202-411-2
    • WLN: T56 BN DSJ CSM- AL6TJ
    • BRN 0192376
    • 95-33-0
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • +Expand
    • MFCD00022872
    • DEQZTKGFXNUBJL-UHFFFAOYSA-N
    • 1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
    • N1C2C(=CC=CC=2)SC=1SNC1CCCCC1

Computed Properties

  • 264.07500
  • 1
  • 4
  • 3
  • 264.075
  • 17
  • 244
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.4
  • nothing
  • 0
  • 78.5

Experimental Properties

  • 4.61660
  • 78.46000
  • 1.5700 (estimate)
  • Insoluble
  • 410.4 °C at 760 mmHg
  • 98.0 to 104.0 deg-C
  • 202 °C
  • White or light gray powder.
  • Soluble in benzene; Dichloromethane; Carbon tetrachloride; Ethyl acetate; Acetone, slightly soluble in ethanol and gasoline, insoluble in water.
  • 1.31~1.34g/cm3

N-Cyclohexylbenzodthiazole-2-sulfonamide Security Information

N-Cyclohexylbenzodthiazole-2-sulfonamide Customs Data

  • 2935009090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Cyclohexylbenzodthiazole-2-sulfonamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TDO-25g
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0 95%
25g
$4.00 2024-04-19
A2B Chem LLC
AB77244-25g
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 95%
25g
$4.00 2024-07-18
Aaron
AR003TM0-25g
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0 95%
25g
$4.00 2024-07-18
abcr
AB140462-25 g
N-Cyclohexyl-2-benzothiazolylsulfenamide, 94%; .
95-33-0 94%
25 g
€44.90 2023-07-20
Ambeed
A409501-25g
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 95%
25g
$5.0 2024-08-02
Chemenu
CM161319-100g
S-(benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
95-33-0 97%
100g
$85 2022-08-31
City Chemical
2446CC-500GM
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 mp94
500gm
$247.68 2023-09-19
Enamine
EN300-7402242-0.05g
N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
95-33-0
0.05g
$148.0
MedChemExpress
HY-W020755-100mg
Thiohexam
95-33-0 ≥95.0%
100mg
¥242
TRC
C992305-250mg
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
95-33-0
250mg
$ 58.00 2023-09-08

N-Cyclohexylbenzodthiazole-2-sulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
1.2 Solvents: Water ;  4 s, 30 °C
Reference
Method for continuously producing vulcanization accelerator CBS using MBT promoter and liquid chlorine as oxidant
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ,  Water ;  1.5 h, 0.5 MPa, 25 °C
Reference
Green preparation of (cyclohexyl)benzothiazolesulfenamide via oxidation of dithiobisbenzothiazole
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 4 h, 25 °C
Reference
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Bicine Solvents: Water ;  120 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol ;  170 - 180 °C
1.2 Reagents: Sodium hypochlorite ;  170 - 180 °C; 80 min, 170 - 180 °C
Reference
Method for production of rubber vulcanization accelerant CZ
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Catalysts: Sodium hydroxide ;  30 min, 35 - 40 °C; 40 °C → 85 °C; 1 h, 80 - 85 °C
Reference
Process for preparation of N-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  1 h, rt; rt → 45 °C; 35 - 45 °C
1.2 Reagents: Oxygen ;  4 h, 35 - 45 °C; 45 °C → rt
Reference
Plasma oxidation method for synthesizing rubber accelerator CBS
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Methanol ,  Water ;  90 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  90 min, 30 °C; 10 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ using hydrogen peroxide as oxidant
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 30 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 min, 30 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CBS
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, 20 °C
Reference
Method for synthesizing N-cyclohexyl-2-benzothiazolesulfenamide
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) Solvents: Water ;  15 min, 25 °C
Reference
Method for synthesizing rubber vulcanization accelerator cz with >99% yield
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 35 °C; 35 °C → 45 °C
1.2 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C; 25 min, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  45 °C
Reference
N-cyclohexyl-2-benzothiazole sulfenamide applied as rubber vulcanization accelerator, and its synthesis process by using hydrogen peroxide as oxidant
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  35 °C; 1 h, 35 °C → 45 °C
1.2 Reagents: Sodium hypochlorite ;  1 h, 40 °C; 2 h, 40 °C
Reference
Process for preparation of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  5 h, pH 10.6, 40 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  38 min, pH 10.6 → pH 11.8, 40 °C; pH 11.8, 40 °C → 30 °C
Reference
Process for the preparation of benzthiazolylsulfenamides by reaction of a primary amine with alkali salts of mercaptobenzthiazole in the presence of hydrogen peroxide and alkali metal hypochlorite.
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen ;  rt → 65 °C; 8 h, 0.05 MPa, 65 °C
Reference
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  2 h, neutralized, 30 °C; 30 °C
Reference
Synthetic method of rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.2 50 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h
Reference
Process for preparation of rubber vulcanization accelerator CZ from a two step synthesis using hydrogen peroxide as oxidizing agent
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  50 °C
Reference
Method for synthesis of vulcanization accelerator CZ for rubbers by using hydrogen peroxide as oxidant
, China, , ,

N-Cyclohexylbenzodthiazole-2-sulfonamide Raw materials

N-Cyclohexylbenzodthiazole-2-sulfonamide Preparation Products

N-Cyclohexylbenzodthiazole-2-sulfonamide Suppliers

Hubei Hanwei Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
LI JUN
15791925948
2801519207@qq.com
Shanghai Jixiang Biotechnology Co.,Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
ZHU JING LI
17651674962
710378061@qq.com
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
GU JING LI
18939883912
sales@gh-reagent.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
LEI JING LI
15102714773
1178380033@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
FEI XIAO JIE
18662920632
3485543679@qq.com
Hubei Fangde New Material Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
YANG QIN
18086096695
1462312301@qq.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com
GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
LUO XUE YUN
13927875076
3007432263@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
A LA DING
anhua.mao@aladdin-e.com

N-Cyclohexylbenzodthiazole-2-sulfonamide Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
sfd21145
99.9%
200kg
discuss personally